molecular formula C8H8N4 B13111265 6,7-Dimethylpyrazino[2,3-c]pyridazine

6,7-Dimethylpyrazino[2,3-c]pyridazine

Cat. No.: B13111265
M. Wt: 160.18 g/mol
InChI Key: SSTMPCJHBYHJEU-UHFFFAOYSA-N
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Description

6,7-Dimethylpyrazino[2,3-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a fused ring system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 6 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylpyrazino[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with 2,3-butanedione in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylpyrazino[2,3-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while reduction can lead to partially or fully reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethylpyrazino[2,3-c]pyridazine is unique due to the presence of methyl groups at positions 6 and 7, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its binding affinity and specificity, making it a valuable compound in drug discovery and other scientific research .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

6,7-dimethylpyrazino[2,3-c]pyridazine

InChI

InChI=1S/C8H8N4/c1-5-6(2)11-8-7(10-5)3-4-9-12-8/h3-4H,1-2H3

InChI Key

SSTMPCJHBYHJEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CN=N2)C

Origin of Product

United States

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